1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps. The initial step often includes the preparation of the benzylpiperidine moiety, which can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene . The subsequent steps involve the formation of the spirocyclic structure, which requires specific reaction conditions and reagents to ensure the correct configuration and stability of the final product.
Chemical Reactions Analysis
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with similar compounds such as:
4-Benzylpiperidine: This compound acts as a monoamine releasing agent and has applications in neuropharmacology.
1-Benzyl-4-piperidone: Used as a building block in the synthesis of pharmaceutical compounds.
The uniqueness of 1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H26N2O3/c26-22-23(27-14-15-28-23)20-8-4-5-9-21(20)25(22)17-24-12-10-19(11-13-24)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2 |
InChI Key |
DSNWOPWHMKMQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)OCCO5 |
Origin of Product |
United States |
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